molecular formula C6H7N3O3 B2713227 4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole CAS No. 137079-02-8

4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole

Cat. No.: B2713227
CAS No.: 137079-02-8
M. Wt: 169.14
InChI Key: VIZVMNQUUUAGAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole is a heterocyclic organic compound characterized by the presence of a nitro group, an oxirane ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole typically involves the reaction of 4-nitro-1H-pyrazole with an epoxide, such as epichlorohydrin. The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The oxirane ring can be opened by nucleophiles, leading to the formation of different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxirane ring.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.

Major Products Formed

    Oxidation: Amino derivatives of the pyrazole ring.

    Reduction: Various alcohols and ethers formed by the opening of the oxirane ring.

    Substitution: Substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials, such as polymers and resins, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole involves its interaction with various molecular targets. The nitro group can undergo bioreductive activation, leading to the generation of reactive nitrogen species. These species can interact with cellular components, causing oxidative stress and damage to biomolecules. The oxirane ring can also react with nucleophiles in biological systems, leading to the formation of covalent adducts with proteins and DNA.

Comparison with Similar Compounds

Similar Compounds

  • 4-nitro-1-(oxiran-2-ylmethyl)-1H-imidazole
  • 4-nitro-1-(oxiran-2-ylmethyl)-1H-triazole
  • 4-nitro-1-(oxiran-2-ylmethyl)-1H-tetrazole

Uniqueness

4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole is unique due to the combination of its nitro group, oxirane ring, and pyrazole ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Biological Activity

4-Nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as follows:

C7H8N4O3\text{C}_7\text{H}_8\text{N}_4\text{O}_3

The synthesis involves the reaction of nitro-substituted pyrazoles with epoxide precursors, yielding various derivatives with enhanced biological activities. The synthesis route typically includes the use of electrophilic reactions that facilitate the formation of the oxirane ring.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The mechanism of action is believed to involve the disruption of DNA synthesis through the formation of reactive nitrogen species.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that this compound could serve as a lead for developing new antimicrobial agents, especially in light of increasing antibiotic resistance.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several cancer cell lines. Notably, it exhibited significant cytotoxic effects against breast cancer (MCF7) and lung cancer (A549) cell lines.

Cell Line IC50 (µM)
MCF70.75
A5491.20
HeLa2.50

The compound's mechanism appears to involve apoptosis induction through caspase activation pathways, specifically caspase-3 and caspase-7, leading to increased cellular apoptosis markers such as PARP cleavage.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in vitro. It inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Case Studies

A notable case study involved the evaluation of this compound in an animal model for its anticancer efficacy. Mice bearing xenografts of human breast cancer were treated with varying doses of the compound. Results indicated a dose-dependent reduction in tumor size, with significant differences observed compared to control groups.

The biological activity of this compound can be attributed to its ability to form reactive intermediates that interact with cellular macromolecules. The nitro group is particularly crucial for its activity, as it undergoes reduction in hypoxic conditions commonly found in tumors, leading to the generation of cytotoxic radicals.

Properties

IUPAC Name

4-nitro-1-(oxiran-2-ylmethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c10-9(11)5-1-7-8(2-5)3-6-4-12-6/h1-2,6H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZVMNQUUUAGAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred, cooled (0° C.) solution of 4-nitro-1H-pyrazole (1.0 g, 8.8 mmol), glycidol (0.58 mL, 8.8 mmol) and triphenylphosphine (2.14 g, 10.6 mmol) in THF (40 mL) was added DIAD (2.25 mL, 11.4 mmol). After 24 h the reaction mixture was diluted with ethyl acetate and water. The aqueous layer was extracted with ethyl acetate and the combined organic layers were washed (brine), dried (anhydrous MgSO4) and concentrated. Flash chromatography (Isolera, silica, 50 g, 0-90% ethyl acetate in petroleum ether) afforded 4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole as an off-white solid (0.71 g, 48% yield). LCMS (UPLC, low pH), RT=0.74 min.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.58 mL
Type
reactant
Reaction Step One
Quantity
2.14 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
2.25 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
50 g
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.